tert-Butyl (2-(hydroxymethyl)allyl)carbamate
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Overview
Description
tert-Butyl N-(3-hydroxy-2-methylidenepropyl)carbamate: is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features a tert-butyl group, a hydroxy group, and a methylidene group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylic alcohol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates or related derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The hydroxy and methylidene groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Shares the tert-butyl and carbamate groups but lacks the hydroxy and methylidene groups.
N-(2,3-dihydroxypropyl)carbamate: Contains similar functional groups but differs in the position and nature of the hydroxy groups.
Uniqueness:
- The presence of both hydroxy and methylidene groups in tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate provides unique reactivity and versatility in chemical synthesis.
- Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)prop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h11H,1,5-6H2,2-4H3,(H,10,12) |
InChI Key |
HDOXJDBPIUWHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=C)CO |
Origin of Product |
United States |
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